N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
Overview
Description
N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where an aryl halide reacts with a nucleophile in the presence of a base . The reaction conditions often require elevated temperatures and the use of polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium dichromate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is utilized in various fields of scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE: Another benzenesulfonamide with similar structural features.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]: Shares the sulfonamide and acetamide groups but differs in the specific substituents.
Uniqueness
N-[4-(4-ETHYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific ethylbenzene and methylacetamide substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-14-5-11-17(12-6-14)23(21,22)18-15-7-9-16(10-8-15)19(3)13(2)20/h5-12,18H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEKUNFMGAWPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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